molecular formula C11H13NO3 B1313791 Benzyl N-methyl-N-(2-oxoethyl)carbamate CAS No. 107201-33-2

Benzyl N-methyl-N-(2-oxoethyl)carbamate

Cat. No.: B1313791
CAS No.: 107201-33-2
M. Wt: 207.23 g/mol
InChI Key: ULSOLOBYKJRHGB-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-(2-oxoethyl)carbamate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a methyl(2-oxoethyl) group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-methyl-N-(2-oxoethyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with N-methylaminoacetaldehyde under basic conditions . The reaction typically proceeds as follows:

    Reactants: Benzyl chloroformate and N-methylaminoacetaldehyde.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Products: this compound and a by-product, such as sodium chloride or potassium chloride.

Industrial Production Methods: In industrial settings, the production of benzyl methyl(2-oxoethyl)carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-methyl-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl methyl(2-oxoethyl)carbamate oxides, while reduction may produce benzyl methyl(2-oxoethyl)amine.

Scientific Research Applications

Chemistry: Benzyl N-methyl-N-(2-oxoethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.

Medicine: this compound has potential applications in drug development. It is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a prodrug that can release active compounds in vivo.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of benzyl methyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . This interaction is often reversible, allowing the compound to act as a temporary inhibitor or modulator of biological processes.

Comparison with Similar Compounds

Uniqueness: Benzyl N-methyl-N-(2-oxoethyl)carbamate is unique due to the presence of both a benzyl group and a methyl(2-oxoethyl) group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential as a prodrug differentiate it from other carbamate derivatives.

Properties

IUPAC Name

benzyl N-methyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOLOBYKJRHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475776
Record name benzyl methyl(2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107201-33-2
Record name benzyl methyl(2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl N-methyl-N-(2-oxoethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMSO (71 mL, 1 mol) and DIPEA (87.1 mL, 0.5 mol) were added to a stirred solution of the product of step (a) (20.9 g, 0.1 mol) in dichloromethane (200 mL) at −10° C. The reaction mixture was stirred at −10° C. for 15 min and then sulfur trioxide pyridine complex (79.6 g, 0.5 mol) was added and the resulting mixture was stirred for 1 hour. The reaction mixture was quenched with addition of 1M hydrochloric acid (200 mL). The organic layer was separated and washed with saturated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (potassium carbonate) and solvent removed under reduced pressure to give the title compound (20.7 g, ˜100% yield).
Name
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
87.1 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of phenylmethyl (2-hydroxyethyl)methylcarbamate (2.02 g, 9.64 mmol) and Dess Martin's Reagent (6.36 g, 15.6 mmol) in CH2Cl2 (100 mL) were combined under nitrogen and stirred for 4 h at ambient temperature. Added CH2Cl2 (100 mL) and washed the organics with 2M Na2CO3 (aq.), saturated NaHCO3, water, and brine, dried over Na2SO4, filtered and evaporated in vacuo. Purified the residue by flash chromatography using silica gel and a gradient between 0 and 10% MeOH in CH2Cl2 over 20 minutes to provide the desired material, after combining and concentrating pure fractions in vacuo, as a yellow viscous oil: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.03 (d, J=6.59 Hz, 3 H), 4.06 (s, 1 H), 4.13 (s, 1 H), 5.12-5.21 (m, 2 H), 7.29-7.40 (m, 5 H), 9.63 (d, J=16.28 Hz, 1 H); ES+ MS: 230 (M+Na+).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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